molecular formula C17H14ClNO2 B1498882 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole CAS No. 874365-57-8

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole

Cat. No. B1498882
CAS RN: 874365-57-8
M. Wt: 299.7 g/mol
InChI Key: TZPJWXZZUOXPST-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, also known as CMPMO, is an organic compound belonging to the class of oxazoles. It is a colorless crystalline solid that is soluble in water and ethanol and is used in many different scientific applications. CMPMO has been studied extensively in the past few decades due to its unique properties, which make it a useful tool for researchers.

Scientific Research Applications

Synthetic Elaboration and Reactivity

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole serves as a reactive scaffold for synthetic chemistry, particularly in the synthesis of oxazole derivatives. Through substitution reactions, its chloromethyl analogue facilitates the preparation of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue, offering greater reactivity, is used in C-alkylation reactions, exemplified by a concise synthesis of Oxaprozin, highlighting its potential in pharmaceutical synthesis (Patil & Luzzio, 2016).

Antimicrobial Activity

Further research into the antimicrobial properties of derivatives, including 1,2,4-triazole derivatives synthesized from reactions involving compounds with a similar structure to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, demonstrates good to moderate activities against various microorganisms. Such findings suggest its utility in developing new antimicrobial agents, with specific derivatives showing promising efficacy (Bektaş et al., 2007).

Structural and Intermolecular Interaction Studies

The chloro and fluoro derivatives of 1,2,4-triazoles, related to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, have been synthesized and analyzed for their intermolecular interactions, including lp⋯π interactions, through X-ray diffraction and other thermal techniques. Such studies contribute to the understanding of crystal engineering and material science, providing insights into the structural basis of molecule-molecule interactions (Shukla et al., 2014).

Application in Fluorescent Probes

Compounds structurally related to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole have been applied in the development of fluorescent probes for sensing pH and metal cations. The benzoxazole and benzothiazole derivatives exhibit high sensitivity to pH changes and selectivity towards metal cations, underlining the potential of oxazole derivatives in analytical and bioanalytical chemistry (Tanaka et al., 2001).

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPJWXZZUOXPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC3=CC=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653270
Record name 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole

CAS RN

874365-57-8
Record name 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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